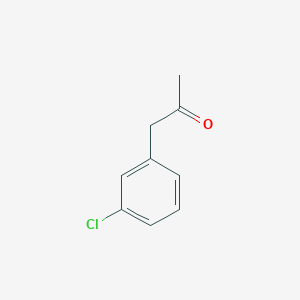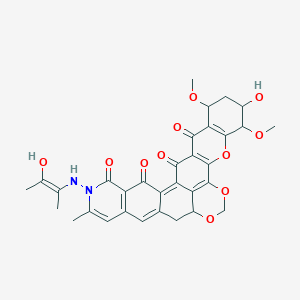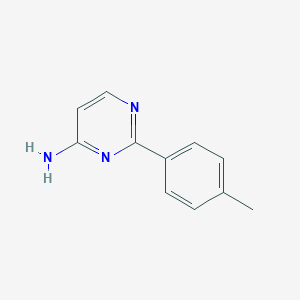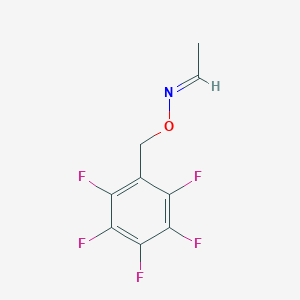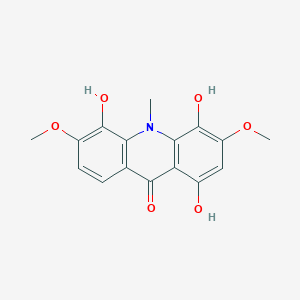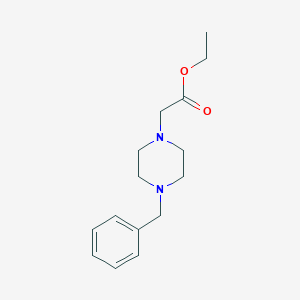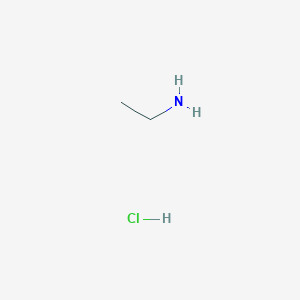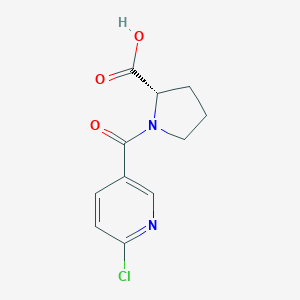
N-(6-Chloropyridine-3-carbonyl)-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Chloropyridine-3-carbonyl)-L-proline, also known as CPCC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPCC belongs to the family of proline derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
作用机制
The mechanism of action of N-(6-Chloropyridine-3-carbonyl)-L-proline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(6-Chloropyridine-3-carbonyl)-L-proline has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. N-(6-Chloropyridine-3-carbonyl)-L-proline has also been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, N-(6-Chloropyridine-3-carbonyl)-L-proline has been found to inhibit the replication of viruses by interfering with various stages of the viral life cycle.
Biochemical and Physiological Effects:
N-(6-Chloropyridine-3-carbonyl)-L-proline has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, and reduce inflammation in various animal models. N-(6-Chloropyridine-3-carbonyl)-L-proline has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. Additionally, N-(6-Chloropyridine-3-carbonyl)-L-proline has been found to inhibit the replication of viruses, such as influenza A virus and HIV, in vitro.
实验室实验的优点和局限性
One of the advantages of N-(6-Chloropyridine-3-carbonyl)-L-proline is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. N-(6-Chloropyridine-3-carbonyl)-L-proline is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of N-(6-Chloropyridine-3-carbonyl)-L-proline is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, the mechanism of action of N-(6-Chloropyridine-3-carbonyl)-L-proline is not fully understood, which can make it challenging to design experiments to investigate its biological effects.
未来方向
There are several future directions for the study of N-(6-Chloropyridine-3-carbonyl)-L-proline. One area of research is the development of new therapeutics based on N-(6-Chloropyridine-3-carbonyl)-L-proline. N-(6-Chloropyridine-3-carbonyl)-L-proline has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties, which makes it a promising candidate for the development of new drugs. Another area of research is the investigation of the mechanism of action of N-(6-Chloropyridine-3-carbonyl)-L-proline. Understanding how N-(6-Chloropyridine-3-carbonyl)-L-proline exerts its biological effects can provide insights into the development of new therapeutics. Additionally, the development of new synthetic methods for N-(6-Chloropyridine-3-carbonyl)-L-proline can improve its solubility and make it easier to work with in experimental settings.
合成方法
N-(6-Chloropyridine-3-carbonyl)-L-proline can be synthesized through a multi-step process involving the reaction of 6-chloropyridine-3-carboxylic acid with L-proline. The reaction is typically carried out in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography and characterized through various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学研究应用
N-(6-Chloropyridine-3-carbonyl)-L-proline has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(6-Chloropyridine-3-carbonyl)-L-proline has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-(6-Chloropyridine-3-carbonyl)-L-proline has been found to exhibit anti-viral properties by inhibiting the replication of viruses, such as influenza A virus and human immunodeficiency virus (HIV).
属性
CAS 编号 |
123412-46-4 |
|---|---|
产品名称 |
N-(6-Chloropyridine-3-carbonyl)-L-proline |
分子式 |
C11H11ClN2O3 |
分子量 |
254.67 g/mol |
IUPAC 名称 |
(2S)-1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11ClN2O3/c12-9-4-3-7(6-13-9)10(15)14-5-1-2-8(14)11(16)17/h3-4,6,8H,1-2,5H2,(H,16,17)/t8-/m0/s1 |
InChI 键 |
KFUWPIPGGQLKMT-QMMMGPOBSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)C2=CN=C(C=C2)Cl)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C2=CN=C(C=C2)Cl)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C2=CN=C(C=C2)Cl)C(=O)O |
同义词 |
N-(6-Chloropyridine-3-carbonyl)-L-proline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



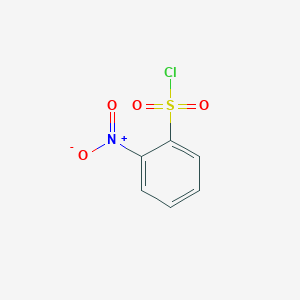
![4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline](/img/structure/B45328.png)
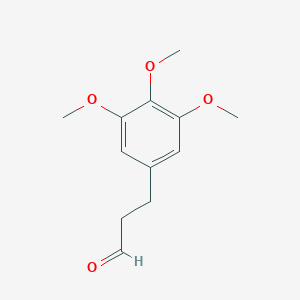

![Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B45333.png)
